molecular formula C12H11NO4 B13210009 3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13210009
M. Wt: 233.22 g/mol
InChI Key: OFAKUWVVEHIBQD-UHFFFAOYSA-N
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Description

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a formyl group, a methoxymethyl group, and a carboxylic acid group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the formyl, methoxymethyl, and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3-carboxy-1-(methoxymethyl)-1H-indole-2-carboxylic acid, while reduction yields 3-hydroxymethyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-1H-indole-5-carbonitrile
  • Methyl 3-formyl-1H-indole-4-carboxylate
  • 2-(3-formyl-1H-indol-1-yl)acetate

Uniqueness

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

3-Formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of indole derivatives known for their diverse therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H13_{13}N\O4_{4}
  • Molecular Weight : Approximately 235.24 g/mol
  • Functional Groups : Includes a formyl group (-CHO), a methoxymethyl group (-OCH2_{2}OCH3_{3}), and a carboxylic acid group (-COOH).

These functional groups contribute to its reactivity and biological activity.

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. A study highlighted the ability of certain indole derivatives to inhibit HIV-1 integrase, an essential enzyme for viral replication. The binding conformation analysis revealed that the indole core and carboxyl group chelate metal ions in the integrase's active site, enhancing inhibitory effects. For instance, modifications at specific positions on the indole core have led to compounds with IC50_{50} values as low as 0.13 μM against integrase .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. A review of related compounds indicated that several indole-based structures demonstrate cytotoxic effects against various human tumor cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through multiple pathways. For instance, studies have shown that specific substitutions on the indole ring can enhance cytotoxicity against cancer cells while sparing normal cells .

Cysteinyl Leukotriene Receptor Antagonism

Another area of interest is the activity of these compounds as antagonists for cysteinyl leukotriene receptors (CysLT). The antagonistic activity is crucial in treating conditions like asthma and allergic reactions. For example, a related compound demonstrated selective antagonism with IC50_{50} values significantly lower than those of existing drugs, suggesting that structural features inherent to indoles are vital for receptor binding and activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structure. Key findings include:

  • Indole Core : Essential for biological activity; modifications can enhance or diminish efficacy.
  • Carboxylic Acid Group : Critical for interaction with biological targets; absence or alteration can lead to reduced potency.
  • Methoxymethyl Group : May influence solubility and bioavailability, impacting overall therapeutic potential.

Case Studies

Several case studies have explored the effects of structural modifications on the biological activity of indole derivatives:

  • Study on HIV Integrase Inhibition :
    • Compounds derived from the indole scaffold were synthesized with varying substitutions.
    • Results showed that introducing long-chain substituents significantly improved integrase inhibition.
  • Anticancer Activity Assessment :
    • A series of indole derivatives were tested against multiple cancer cell lines.
    • Compounds exhibiting halogen substitutions showed enhanced cytotoxicity compared to non-substituted analogs.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-formyl-1-(methoxymethyl)indole-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-17-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

OFAKUWVVEHIBQD-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C(=C1C(=O)O)C=O

Origin of Product

United States

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